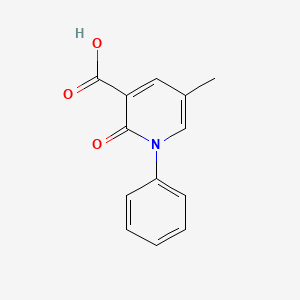![molecular formula C11H19BN2O2 B13980683 [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Vorbereitungsmethoden
The synthesis of [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid typically involves the reaction of boronic acid derivatives with appropriate amine compounds. One common method is the reaction of phenylboronic acid with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and optoelectronic devices.
Wirkmechanismus
The mechanism of action of [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or proteins, altering their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the function of target molecules. The pathways involved in its action depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-[3-(Dimethylamino)propylamino]phenyl]boronic acid include other boronic acids and boronic esters. For example:
Phenylboronic acid: A simpler analog that lacks the dimethylamino propylamino group.
Pinacol boronic esters: These compounds are more stable and are commonly used in organic synthesis.
Borinic acids: These compounds have two C-B bonds and exhibit different reactivity compared to boronic acids
Eigenschaften
Molekularformel |
C11H19BN2O2 |
|---|---|
Molekulargewicht |
222.09 g/mol |
IUPAC-Name |
[4-[3-(dimethylamino)propylamino]phenyl]boronic acid |
InChI |
InChI=1S/C11H19BN2O2/c1-14(2)9-3-8-13-11-6-4-10(5-7-11)12(15)16/h4-7,13,15-16H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
GNBSOUKGLBEBLW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)NCCCN(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)





![(3,4-Dimethoxyphenyl)-[6-(1,3-dioxolan-2-yl)-2,3,4-trimethoxyphenyl]methanol](/img/structure/B13980643.png)


![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)


